molecular formula C16H19NO6S B168896 N-Bsmoc-L-isoleucine CAS No. 197245-22-0

N-Bsmoc-L-isoleucine

Cat. No.: B168896
CAS No.: 197245-22-0
M. Wt: 353.4 g/mol
InChI Key: IOTFSDWKSLUDSZ-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-isoleucine typically involves the protection of the amino group of L-isoleucine with a Bsmoc (benzenesulfonylmethoxycarbonyl) group. This protection is achieved through a reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Scientific Research Applications

Biochemical Research Applications

N-Bsmoc-L-isoleucine is primarily utilized in peptide synthesis and modification processes. Its protective group allows for selective reactions during peptide formation, making it an essential tool in the synthesis of complex peptides and proteins.

  • Peptide Synthesis : this compound serves as a building block in solid-phase peptide synthesis (SPPS). The Bsmoc group protects the amino group during the coupling reactions, enabling the formation of peptides without undesired side reactions. This application is crucial for producing therapeutic peptides with high purity and specificity.
  • Studying Protein Interactions : Researchers employ this compound to investigate protein folding and interactions. By incorporating this modified amino acid into proteins, scientists can study how changes in structure affect function, which is vital for understanding diseases related to protein misfolding.

Drug Development

The unique properties of this compound make it a candidate for drug design and development:

  • Anticancer Agents : Studies have indicated that modified isoleucine derivatives can exhibit anticancer properties. For instance, research has shown that branched-chain amino acids (BCAAs), including isoleucine, can influence cellular metabolism and apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
  • Metabolic Disorders : this compound's role in modulating metabolic pathways has implications for treating conditions like obesity and diabetes. Research indicates that supplementation with isoleucine can improve glucose tolerance and insulin sensitivity, making it a candidate for metabolic disorder therapies .

Therapeutic Interventions

This compound's applications extend to therapeutic interventions:

  • Neuroprotective Effects : There is emerging evidence that isoleucine and its derivatives may have neuroprotective effects, particularly in conditions characterized by oxidative stress. Studies suggest that these compounds can enhance mitochondrial function and reduce neuroinflammation .
  • Muscle Health : this compound has been studied for its potential benefits in muscle health, especially in aging populations. Research indicates that BCAAs can help mitigate muscle wasting and improve recovery post-exercise by promoting protein synthesis and reducing muscle degradation .

Case Studies

Mechanism of Action

Biological Activity

N-Bsmoc-L-isoleucine is a derivative of the essential amino acid L-isoleucine, modified with a Bsmoc (benzenesulfonyl) protecting group. This compound has garnered interest due to its potential biological activities, particularly in relation to enzyme interactions, antimicrobial properties, and metabolic functions. This article reviews the current understanding of the biological activity of this compound, supported by recent studies and findings.

This compound is characterized by its unique structure, which enhances its solubility and stability compared to unmodified L-isoleucine. The Bsmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the controlled release of the active isoleucine component in biological systems.

1. Enzymatic Interactions

Research has indicated that this compound can influence enzyme activity, particularly in dioxygenase enzymes. For instance, studies on L-isoleucine dioxygenase (IDO) have demonstrated that modifications to substrate specificity can be achieved through structural analogs like this compound. This compound has been shown to enhance the catalytic efficiency of IDO mutants when interacting with aromatic amino acids, suggesting its potential role in modifying metabolic pathways involving amino acids .

Enzyme Mutant kcat/Km (s⁻¹ mM⁻¹)
Isoleucine DioxygenaseY143I2.00 ± 0.01
Isoleucine DioxygenaseS153Q3.50 ± 0.10

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies on peptide analogs containing L-isoleucine have shown that hydrophobicity and amphipathicity are crucial for their effectiveness against various bacterial strains. For example, peptides derived from L-isoleucine demonstrate broad-spectrum antimicrobial activity, suggesting that this compound could be utilized in developing new antimicrobial agents .

3. Cellular Metabolism

The compound has also been studied for its role in cellular metabolism. It has been observed that this compound can act as a nutrient sensor, influencing cellular responses under stress conditions such as nutrient deprivation and oxidative stress. This regulatory mechanism highlights its potential applications in metabolic therapies and nutritional supplementation .

Case Study 1: L-Isoleucine Supplementation in Diarrhea Management

A pilot study investigated the effects of L-isoleucine supplementation in oral rehydration solutions (ORS) among children with diarrhea. The study found that children receiving ORS supplemented with L-isoleucine had reduced stool output compared to the control group, indicating a potential therapeutic benefit of isoleucine in managing diarrhea .

Case Study 2: Impact on Peptide-Membrane Interactions

Another study focused on the influence of isoleucine on peptide-membrane interactions, revealing that peptides containing this compound had enhanced binding affinity to negatively charged membranes. This property is significant for designing peptides with better antimicrobial efficacy and improved penetration into bacterial membranes .

Properties

IUPAC Name

(2S,3S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-3-10(2)14(15(18)19)17-16(20)23-9-12-8-11-6-4-5-7-13(11)24(12,21)22/h4-8,10,14H,3,9H2,1-2H3,(H,17,20)(H,18,19)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFSDWKSLUDSZ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428828
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-22-0
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.